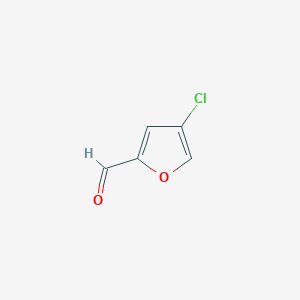

4-Chlorofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVJHHMBKSDNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Versatility of 4-Chlorofuran-2-carbaldehyde: A Technical Guide for Organic Synthesis and Drug Discovery

Introduction: Unveiling a Versatile Furanic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, furan-containing scaffolds hold a privileged position. Their unique electronic properties and inherent reactivity make them invaluable building blocks for the construction of complex molecular architectures with diverse biological activities.[1][2] Among these, 4-Chlorofuran-2-carbaldehyde emerges as a particularly intriguing, yet underexplored, synthon. The presence of a chlorine atom at the C4 position and a reactive aldehyde at the C2 position imparts a unique electronic and steric profile, offering a gateway to a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Chlorofuran-2-carbaldehyde for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not abundant in publicly available literature, this guide will leverage data from analogous compounds to provide a robust predictive profile and highlight its synthetic potential.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis, including reaction setup, purification, and formulation. While experimental data for 4-Chlorofuran-2-carbaldehyde is limited, we can extrapolate key parameters based on its structure and data from related compounds.

| Property | Value | Source/Basis |

| CAS Number | 57500-47-7 | [3] |

| Molecular Formula | C₅H₃ClO₂ | [3] |

| Molecular Weight | 130.53 g/mol | [3] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on furfural and other halofurans.[4] |

| Purity | Commercially available at 98% purity. | [3] |

| Predicted Boiling Point | ~180-200 °C | Extrapolated from furfural (161.7 °C) and the effect of a chloro substituent.[5][6] |

| Predicted Melting Point | Not readily predictable without experimental data. | |

| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | Based on the properties of similar small organic molecules. |

| Predicted logP | ~1.5 - 2.0 | The presence of the chlorine atom increases lipophilicity compared to furfural (logP = 0.41).[4] |

Spectroscopic Signature: Characterizing the Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic compound. Below are the predicted spectroscopic data for 4-Chlorofuran-2-carbaldehyde, based on the known spectra of furan, furfural, and other substituted furans.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the furan ring, and one signal for the aldehyde proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.7 | d | J₅,₃ ≈ 1.5 Hz |

| H-3 | ~7.2 - 7.4 | d | J₃,₅ ≈ 1.5 Hz |

| CHO | ~9.6 - 9.8 | s |

Causality Behind Predictions: The electron-withdrawing nature of the chlorine atom at C4 will deshield the adjacent proton (H-3 and H-5) to a lesser extent than the aldehyde group at C2. The aldehyde proton will appear significantly downfield due to the strong deshielding effect of the carbonyl group. The coupling constants are typical for protons in a furan ring.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show five distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 - 180 |

| C-2 | ~150 - 155 |

| C-5 | ~145 - 150 |

| C-4 | ~125 - 130 |

| C-3 | ~115 - 120 |

Causality Behind Predictions: The carbonyl carbon (C=O) will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, with C2 and C5 being the most deshielded due to their proximity to the oxygen atom and the aldehyde group. The carbon bearing the chlorine (C4) will be significantly deshielded compared to an unsubstituted furan.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and furan ring vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong |

| C-H Stretch (Aldehyde) | ~2720 - 2820 | Medium, often two bands |

| C=C Stretch (Furan Ring) | ~1500 - 1600 | Medium to Strong |

| C-O-C Stretch (Furan Ring) | ~1000 - 1250 | Strong |

| C-Cl Stretch | ~700 - 800 | Strong |

Causality Behind Predictions: These predictions are based on well-established IR correlation tables for aldehydes and aromatic heterocycles.[11] The C=O stretch is a particularly strong and diagnostic peak.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 130 and an isotopic peak at m/z 132 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation: Loss of the formyl radical (•CHO) to give a fragment at m/z 101/103. Subsequent loss of CO or Cl would lead to further fragmentation.

Synthesis of 4-Chlorofuran-2-carbaldehyde: Key Methodologies

Several synthetic strategies can be envisioned for the preparation of 4-Chlorofuran-2-carbaldehyde, primarily involving the formylation of a 3-chlorofuran precursor or the chlorination of a suitable furan-2-carbaldehyde derivative.

Vilsmeier-Haack Formylation of 3-Chlorofuran

This is a powerful and widely used method for the formylation of electron-rich heterocycles.[12]

Mechanism:

-

Formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃, or oxalyl chloride).

-

Electrophilic attack of the Vilsmeier reagent on the electron-rich C2 position of 3-chlorofuran.

-

Hydrolysis of the resulting iminium salt to yield the aldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. furan-2-carbaldehyde [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. benchchem.com [benchchem.com]

4-Chlorofuran-2-carbaldehyde: Structural Analysis, Molecular Weight Determination, and Synthetic Utility

Executive Summary

In modern drug discovery and agrochemical development, functionalized heteroaromatics serve as foundational building blocks. 4-Chlorofuran-2-carbaldehyde (CAS 57500-47-7) is a highly versatile, electron-deficient furan derivative. The strategic placement of a formyl group at the C2 position and a chlorine atom at the C4 position creates a unique electronic topology. This whitepaper provides an in-depth technical analysis of its chemical properties, molecular weight validation, spectroscopic characterization, and downstream synthetic utility. Designed for research scientists, this guide emphasizes self-validating analytical protocols and the mechanistic causality behind experimental choices.

Chemical Identity & Physicochemical Properties

The reactivity of 4-chlorofuran-2-carbaldehyde is dictated by the synergistic electron-withdrawing effects of its substituents. The C2-aldehyde group pulls electron density via resonance, while the C4-chlorine atom exerts a strong inductive withdrawal. This dual-depletion renders the furan ring highly electrophilic compared to its unsubstituted counterpart[1].

Table 1 summarizes the core quantitative data for this compound.

Table 1: Physicochemical and Structural Data

| Property | Value | Method / Source |

| Chemical Name | 4-Chlorofuran-2-carbaldehyde | IUPAC Nomenclature |

| CAS Registry Number | 57500-47-7 | Commercial Standard[2],[3] |

| Molecular Formula | C5H3ClO2 | Elemental Composition[3] |

| Molecular Weight | 130.53 g/mol | Calculated[2],[3] |

| Monoisotopic Mass | 129.98 g/mol | Exact Mass Calculation |

| SMILES String | O=CC1=CC(Cl)=CO1 | Cheminformatics[3] |

| LogP (Octanol/Water) | ~1.35 | Computed Partition Coefficient[2] |

Molecular Weight Analysis & Mass Spectrometry (MS)

Accurate molecular weight determination is the first step in structural validation. For 4-chlorofuran-2-carbaldehyde, Mass Spectrometry (MS) acts as a self-validating system due to the natural isotopic distribution of chlorine.

Chlorine exists naturally as two stable isotopes:

Spectroscopic Characterization (NMR)

While MS confirms the molecular formula and the presence of chlorine, Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the regiochemistry (the 2,4-substitution pattern).

In the

The Causality of Spin-Spin Coupling:

In a 2,4-disubstituted furan, the protons at C3 and C5 are separated by four bonds (W-coupling pathway). This results in a characteristic meta-coupling constant (

Reactivity Pathways & Synthetic Applications

The dual functionality of 4-chlorofuran-2-carbaldehyde allows for orthogonal synthetic modifications. The formyl group can undergo standard carbonyl chemistry, while the C-Cl bond serves as a handle for transition-metal-catalyzed cross-coupling.

Figure 1. Divergent reactivity pathways of 4-Chlorofuran-2-carbaldehyde in organic synthesis.

For instance, the aldehyde can be oxidized to yield 4-chlorofuran-2-carboxylic acid (CAS 4303-17-7)[4], a valuable intermediate for amide-linked pharmaceuticals. Alternatively, the C-Cl bond can be functionalized via Suzuki-Miyaura coupling to build extended

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the analytical and synthetic workflows.

Protocol A: LC-MS Isotopic Profiling

-

Sample Preparation: Dissolve 1.0 mg of 4-chlorofuran-2-carbaldehyde in 1.0 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a working concentration of 10 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Execute a linear gradient from 5% to 95% acetonitrile (containing 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Data Validation: Extract the ion chromatogram at

131.0. Verify the co-elution of the

Protocol B: NMR Regiochemical Validation

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a

NMR spectrum at 400 MHz using 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds. -

Data Validation: Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Locate the furan ring protons (~7.3 ppm and ~7.7 ppm) and measure the coupling constant (

). A value of 0.8–1.5 Hz confirms the meta-relationship, validating the 2,4-substitution pattern.

Protocol C: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Note on Causality: The C-Cl bond is significantly stronger than a C-Br or C-I bond. Therefore, a palladium catalyst with a bidentate ligand possessing a large bite angle (e.g., dppf) is required to forcefully facilitate the challenging oxidative addition step.

-

Reaction Setup: In a flame-dried Schlenk tube under nitrogen, combine 4-chlorofuran-2-carbaldehyde (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous

(2.0 equiv). -

Catalyst Addition: Add

(0.05 equiv) as the catalyst. -

Solvent & Heating: Suspend the mixture in degassed 1,4-dioxane/water (4:1, v/v). Heat the reaction to 90°C under continuous stirring for 12 hours.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, wash with brine, and dry over

. Concentrate under reduced pressure and purify via flash chromatography.

Figure 2. Standardized analytical workflow for structural validation of furanic aldehydes.

References

Sources

Navigating the Solubility Landscape of 5-Chloro-2-Furaldehyde: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Solvent Interactions of a Key Chemical Intermediate

Preamble: Addressing the Isomeric Specificity

This guide focuses on the solubility profile of 5-chloro-2-furaldehyde (CAS No: 21508-19-0). While the initial query specified "4-chloro-2-furaldehyde," publicly available scientific literature and chemical databases predominantly feature data on the 5-chloro isomer. The 4-chloro variant is significantly less common, and as such, this document will proceed with a comprehensive analysis of the more widely documented and utilized 5-chloro-2-furaldehyde. This focus ensures the provision of robust, well-supported, and actionable scientific information for researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-2-furaldehyde, a halogenated derivative of the bio-based platform chemical furfural, serves as a versatile intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical agents. Its reactivity is significantly influenced by its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a detailed examination of the solubility profile of 5-chloro-2-furaldehyde, blending established data with predictive analysis based on fundamental chemical principles. It offers a theoretical framework for understanding its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for empirical determination. Safety considerations and data visualization are integrated to provide a comprehensive resource for laboratory applications.

Physicochemical Properties and Molecular Structure Analysis

5-Chloro-2-furaldehyde is a crystalline solid at room temperature, typically appearing as a white to pale yellow powder.[1] Key physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClO₂ | [2] |

| Molecular Weight | 130.53 g/mol | [2] |

| Melting Point | 34-37 °C | [3][4] |

| Boiling Point | 70 °C at 10 mmHg | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Water Solubility | Insoluble | [3][4][5] |

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 5-chloro-2-furaldehyde that govern its solubility are:

-

The Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen atom's lone pairs can act as hydrogen bond acceptors.

-

The Aldehyde Group (-CHO): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

The Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

The interplay of these features results in a molecule of moderate polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 5-chloro-2-furaldehyde can be understood by considering the following intermolecular forces:

-

Dipole-Dipole Interactions: The polar aldehyde group and the carbon-chlorine bond create a net dipole moment, allowing for favorable interactions with polar solvent molecules.

-

Hydrogen Bonding: While 5-chloro-2-furaldehyde does not have a hydrogen bond donor, the oxygen atoms of the furan ring and the aldehyde group can act as hydrogen bond acceptors, enabling it to dissolve in protic solvents like alcohols.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will be the primary forces at play in nonpolar solvents.

The parent compound, furfural, is known to be soluble in many polar organic solvents.[6] The addition of a chlorine atom to the furan ring increases the molecular weight and slightly alters the polarity, which will influence its solubility relative to furfural.

Predicted Solubility Profile of 5-Chloro-2-Furaldehyde

Based on the molecular structure and the known solubility of the parent compound, furfural[6][7], a predicted solubility profile for 5-chloro-2-furaldehyde in a range of common organic solvents is presented in Table 2. It is crucial to note that this is a predictive guide, and empirical verification is recommended for specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the furan and aldehyde oxygens. |

| Ethanol | High | Similar to methanol, with a slight decrease due to increased alkyl chain length. | |

| Isopropanol | Medium | Increased steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the aldehyde group. |

| Acetonitrile | High | Similar polarity to acetone. | |

| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, expected to be an excellent solvent for this compound. | |

| Ethers | Diethyl Ether | Medium | Moderate polarity allows for some interaction, but less than more polar aprotic solvents. |

| Tetrahydrofuran (THF) | High | Higher polarity than diethyl ether and can act as a hydrogen bond acceptor. | |

| Chlorinated | Dichloromethane | High | Similar polarity and potential for dipole-dipole interactions. |

| Chloroform | High | Similar to dichloromethane. | |

| Hydrocarbons | Toluene | Medium to Low | The aromatic nature of toluene may allow for some pi-pi stacking interactions with the furan ring. |

| Hexane | Low to Insoluble | Nonpolar solvent with only weak van der Waals forces to interact with the polar solute. |

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain quantitative solubility data, the equilibrium (or shake-flask) method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of 5-chloro-2-furaldehyde in a given organic solvent at a specific temperature.

Materials:

-

5-Chloro-2-furaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-chloro-2-furaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of calibration standards of 5-chloro-2-furaldehyde of known concentrations.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the analytical data of the standards.

-

Determine the concentration of 5-chloro-2-furaldehyde in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 5-chloro-2-furaldehyde in the specific solvent at the tested temperature.

-

Caption: Experimental workflow for determining the solubility of 5-chloro-2-furaldehyde.

Safety and Handling

5-Chloro-2-furaldehyde is classified as an irritant.[3] It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Wear protective gloves/eye protection/face protection.[4]

-

If on skin: Wash with plenty of water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[9]

Caption: Relationship between molecular structure, intermolecular forces, and solubility.

Conclusion

The solubility of 5-chloro-2-furaldehyde is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure and the properties of its parent compound, furfural. By understanding the underlying chemical principles and following the detailed experimental protocol, researchers can confidently determine the solubility of 5-chloro-2-furaldehyde in their specific solvent systems, enabling the optimization of reaction conditions and purification processes.

References

-

5-Chloro-2-furaldehyde | CAS#:21508-19-0 | Chemsrc. (2025, August 26). Available at: [Link]

-

5-Chloro-2-furaldehyde | C5H3ClO2 | CID 2769630 - PubChem. (n.d.). Available at: [Link]

-

5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem. (n.d.). Available at: [Link]

-

Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents - MDPI. (2021, May 24). Available at: [Link]

-

5-Chloromethylfurfural - Wikipedia. (n.d.). Available at: [Link]

-

2-FURALDEHYDE - Ataman Kimya. (n.d.). Available at: [Link]

Sources

- 1. 5-Chloro-2-furaldehyde, 98%, stab. with 2% ethanol 1 g | Request for Quote [thermofisher.com]

- 2. 5-氯-2-糠醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Chloro-2-furaldehyde | CAS#:21508-19-0 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-2-furaldehyde, 98%, stab. with 2% ethanol 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Chloro-2-furaldehyde | C5H3ClO2 | CID 2769630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 4-Chlorofuran Ring System

Executive Summary

The furan ring is a foundational heterocyclic motif in a multitude of biologically active compounds and advanced materials. The introduction of a chlorine substituent, specifically at the 4-position, imparts a unique combination of electronic and steric properties that significantly modulate its chemical behavior. This guide offers a comprehensive exploration of the 4-chlorofuran system, moving from its fundamental electronic structure to its diverse reactivity profile. We will dissect the interplay between the inductive and mesomeric effects of the chlorine atom, analyze its influence on aromaticity, and predict its behavior in key organic transformations. This document is structured to provide not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols relevant to synthetic and medicinal chemists.

The Furan Scaffold: A Primer on Halogen Substitution

Furan is an aromatic five-membered heterocycle containing an oxygen atom. Its aromaticity arises from a cyclic, planar, and fully conjugated system containing six π-electrons (4 from the double bonds and 2 from one of the oxygen's lone pairs), satisfying Hückel's rule (4n+2, where n=1).[1][2] This electron-rich nature makes furan highly susceptible to electrophilic attack and capable of participating in various cycloaddition reactions.[3][4]

The introduction of a halogen, such as chlorine, onto this ring introduces competing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack compared to unsubstituted furan.[5]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the chlorine atom can be delocalized into the furan ring's π-system. This effect increases electron density at the ortho and para positions relative to the substituent.

The balance of these two effects governs the overall reactivity and regioselectivity of the 4-chlorofuran system.

Core Electronic Properties of 4-Chlorofuran

The substitution at the C4 position creates a distinct electronic environment that is crucial for predicting its chemical behavior.

Aromaticity, Resonance, and Electron Distribution

The chlorine atom at the 4-position does not disrupt the fundamental aromaticity of the furan ring. However, it perturbs the electron density distribution. The mesomeric effect donates electron density, primarily influencing the C3 and C5 positions. This is counteracted by the strong, distance-dependent inductive withdrawal.

Caption: Resonance contributors illustrating the +M effect of chlorine.

Frontier Molecular Orbitals (HOMO/LUMO)

Computational studies on similar chlorinated heterocycles provide insight into the frontier molecular orbitals of 4-chlorofuran.[6] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.

-

HOMO: The HOMO is primarily localized on the furan ring, particularly at the C2 and C5 positions. These are the sites most susceptible to attack by electrophiles. The energy of the HOMO is expected to be slightly lower than that of unsubstituted furan due to the -I effect of chlorine, indicating reduced nucleophilicity.

-

LUMO: The LUMO will have significant coefficients on the carbon atoms, especially C4, which is bonded to the electronegative chlorine. This suggests that this position is the most susceptible to nucleophilic attack, particularly in reactions that can overcome the high activation energy for substitution on an aromatic-like ring.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Dictates reactivity with electrophiles (lower energy = less reactive) |

| LUMO Energy | ~ -0.5 eV | Dictates reactivity with nucleophiles (lower energy = more reactive) |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 1.5 - 2.0 D | Reflects the charge separation due to the C-O and C-Cl bonds |

| Table 1: Predicted electronic properties based on DFT studies of analogous compounds.[6][7] |

Reactivity Profile of the 4-Chlorofuran System

The electronic structure described above translates into a predictable, yet versatile, reactivity profile.

Electrophilic Aromatic Substitution (EAS)

Furan itself undergoes EAS preferentially at the C2 and C5 positions, as the intermediate carbocation (sigma complex) is more resonance-stabilized than the one formed from attack at C3/C4. For 4-chlorofuran, the same preference for C2/C5 attack is expected. The chlorine's -I effect deactivates the ring, requiring slightly stronger conditions than for furan, but its +M effect helps stabilize the positive charge in the intermediate, particularly for attack at C5.

Caption: General workflow for electrophilic substitution on 4-chlorofuran.

Nucleophilic Substitution

Direct nucleophilic substitution (SNAr) on the C-Cl bond is challenging due to the electron-rich nature of the furan ring.[8] Unlike highly electron-deficient systems (e.g., dinitrochlorobenzene), an addition-elimination mechanism is not favored. Similarly, SN1/SN2 mechanisms are not viable on sp2-hybridized carbons.[9][10] Consequently, displacing the chlorine with a nucleophile typically requires harsh conditions or, more practically, transition metal catalysis.

Cycloaddition Reactions

Furans can act as 1,3-dienes in [4+2] Diels-Alder cycloadditions.[11][12] The reactivity in these reactions is governed by the HOMO (furan) - LUMO (dienophile) energy gap. The electron-withdrawing nature of the chlorine substituent lowers the furan's HOMO energy, which can decrease the reaction rate with electron-poor dienophiles. However, it makes the 4-chlorofuran a better diene for inverse-electron-demand Diels-Alder reactions. The reaction often requires thermal conditions and may be reversible.[4]

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond serves as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[13][14] This is arguably the most important and widely utilized aspect of 4-chlorofuran's reactivity in modern organic synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Sonogashira Coupling: Reaction with terminal alkynes.[15]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines.

These reactions provide reliable and high-yielding pathways to elaborate the furan scaffold at the 4-position, a task difficult to achieve by other means.[16]

Key Synthetic Protocols & Methodologies

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chlorofuran

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 4-position. The choice of a palladium(II) precatalyst, a suitable phosphine ligand, and a base are critical for an efficient catalytic cycle.[17]

Materials

| Reagent | M.W. | Amount (1 mmol scale) | Moles |

| 4-Chlorofuran | 102.52 | 102.5 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 183 mg | 1.5 |

| Palladium(II) Acetate | 224.50 | 4.5 mg | 0.02 |

| SPhos | 410.47 | 16.4 mg | 0.04 |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 0.5 mL | - |

Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorofuran (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL). Stir for 5 minutes until a homogeneous solution is formed. Expertise Note: Pre-forming the catalyst complex can improve reaction consistency.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining toluene (3 mL) and water (0.5 mL).

-

Heating: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-phenylfuran.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Computational Analysis via Density Functional Theory (DFT)

A DFT study is invaluable for corroborating experimental findings and predicting reactivity.[6] This workflow outlines a standard approach using a program like Gaussian.[18]

Procedure

-

Structure Input: Build the 3D structure of 4-chlorofuran using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[6]

-

Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. Trustworthiness Check: The absence of imaginary frequencies confirms the structure is a true energy minimum.

-

Property Calculation: From the output file, extract key electronic data:

-

HOMO and LUMO energies.

-

Molecular orbital visualizations.

-

Calculated dipole moment.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (red) and electron-poor (blue) regions of the molecule, providing a clear visual guide to reactive sites.

Caption: A standard workflow for the DFT analysis of a molecule.

Conclusion

The 4-chlorofuran ring system is a nuanced scaffold whose properties are dictated by the delicate balance of the chlorine substituent's electronic effects. While slightly deactivated towards classical electrophilic substitution compared to its parent, it remains a reactive and versatile building block. Its true synthetic power is unlocked through modern transition-metal-catalyzed cross-coupling reactions, for which the C4-Cl bond serves as an excellent handle. A thorough understanding of its electronic properties, as elucidated by both experimental data and computational modeling, is paramount for its effective application in the rational design of complex molecules in medicinal chemistry and materials science.

References

- BenchChem (2025). Application Notes and Protocols for the High-Yield Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. BenchChem.

- Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives.

- Various Authors (2021).

- Jain, S. C., et al. (1999). Influence of chlorine substituents on biological activity of chemicals: a review.

- El Idrissi, M., et al. (2023). A molecular electron density theory study of asymmetric Diels–Alder [4 + 2] reaction's mechanism of furan with three substituted alkynes.

- Wang, X., et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.

- Kostas, I. D. (2021).

- BenchChem (2025). A Researcher's Guide to DFT Computational Studies of 2-Chlorofuran: A Comparative Methodological Overview. BenchChem.

- Meanwell, N. A. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

- Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry.

- Unknown Author (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.

- Wikipedia (n.d.).

- Wikipedia (n.d.). Nucleophilic substitution. Wikipedia.

- Hoye, T. R., et al. (2014). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACT. HETEROCYCLES.

- Lyons, T. A., et al. (2022). Synthesis and reactivity of dihalofuranones. CORA.

- ChemTalk (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.

- Unknown Author (n.d.).

- Quora (2017).

- Cartagenova, D., et al. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection.

- Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.

- Sangeetha, R., et al. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Unknown Source.

- Kim, H. J., et al. (2020).

- LibreTexts (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

- Unknown Author (2020). Electrophilic substitution of furan. YouTube.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromaticity - Wikipedia [en.wikipedia.org]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurochlor.org [eurochlor.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. helios.eie.gr [helios.eie.gr]

- 14. mdpi.com [mdpi.com]

- 15. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 16. DSpace [cora.ucc.ie]

- 17. Research Collection | ETH Library [research-collection.ethz.ch]

- 18. researchgate.net [researchgate.net]

Functional group analysis of 4-substituted furan-2-carbaldehydes

An In-depth Technical Guide to the Functional Group Analysis of 4-Substituted Furan-2-Carbaldehydes

Authored by: A Senior Application Scientist

Abstract

4-Substituted furan-2-carbaldehydes are a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the unique electronic properties and reactivity conferred by the furan ring, the aldehyde group, and the substituent at the C4 position.[3] The precise characterization of these functional groups is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This technical guide provides a comprehensive framework for the functional group analysis of 4-substituted furan-2-carbaldehydes, synthesizing spectroscopic and chromatographic methodologies with insights into their chemical reactivity. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Strategic Importance of the Furan-2-Carbaldehyde Scaffold

The furan-2-carbaldehyde core is a "privileged scaffold" in medicinal chemistry.[3] Furan derivatives are present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The aldehyde at the C2 position is a versatile chemical handle for building more complex molecular architectures, while the substituent at the C4 position allows for the fine-tuning of the molecule's physicochemical and biological properties.[4] Given their role as critical building blocks, a robust and multi-faceted analytical approach is essential to confirm their identity, purity, and structural integrity.

Core Functional Groups and Their Interplay

The analytical signature of a 4-substituted furan-2-carbaldehyde is a composite of three key components:

-

The Aldehyde Group (-CHO): This group is highly reactive and gives rise to very distinct spectroscopic signals.[6] Its electrophilic carbon is a site for nucleophilic attack, and the aldehydic proton is highly deshielded in NMR spectroscopy.

-

The Furan Ring: This five-membered aromatic heterocycle has a unique electronic distribution that influences the reactivity and spectral properties of its substituents.[4] The ring itself has characteristic vibrations and proton/carbon environments. However, the furan ring is also susceptible to ring-opening reactions under certain conditions, such as in acidic aqueous solutions, which can be a critical stability consideration.[7][8]

-

The C4-Substituent (R): The nature of the substituent at the 4-position (e.g., halogen, alkyl, aryl) significantly modulates the electronic density of the furan ring, thereby influencing the chemical shifts of the ring protons and the reactivity of the entire molecule.

The conjugation between the furan ring and the aldehyde group is a key feature, lowering the carbonyl stretching frequency in the IR spectrum and affecting the chemical shifts of the furan protons in the NMR spectrum.

Spectroscopic Elucidation: A Multi-Technique Approach

A definitive structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9][10]

¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons and their neighboring environments.

-

Aldehyde Proton (H-C=O): This is one of the most characteristic signals, appearing far downfield in the region of δ 9.6 - 9.8 ppm as a singlet (s).[6][11] Its significant deshielding is due to the anisotropic effect of the carbonyl double bond.

-

Furan Ring Protons: The protons on the furan ring typically appear in the aromatic region (δ 6.5 - 8.0 ppm). For a 4-substituted furan-2-carbaldehyde, two distinct signals are expected:

-

H5: This proton is adjacent to the electron-withdrawing aldehyde group and typically appears further downfield.

-

H3: This proton is adjacent to the C4 substituent. The coupling between these two protons (³JHH) is typically small.

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of non-equivalent carbon atoms.

-

Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and appears significantly downfield, typically in the range of δ 177 - 183 ppm .[3][12]

-

Furan Ring Carbons: The four carbons of the furan ring will have distinct chemical shifts, influenced by the oxygen heteroatom and the substituents. Typical approximate ranges are:

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Insights |

| Aldehyde (-CHO) | 9.6 - 9.8 (singlet) | 177 - 183 | Unambiguous identification of the aldehyde group.[11] |

| Furan Ring (C-H) | 6.5 - 8.0 | 110 - 155 | Confirms the heterocyclic core; shifts are sensitive to substituents.[13] |

| Furan Ring (C-O) | - | ~148 (C5), ~153 (C2) | Identifies carbons directly attached to oxygen and the aldehyde.[3] |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-substituted furan-2-carbaldehyde and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11]

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0 ppm.[10]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR spectrometer (e.g., 400 MHz).[10]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[14]

-

Carbonyl (C=O) Stretch: This is the most intense and diagnostic peak in the spectrum. For an aldehyde conjugated to an aromatic ring like furan, this strong, sharp absorption is expected in the range of 1710-1665 cm⁻¹ .[14][15] The conjugation lowers the frequency compared to a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: The C-H bond of the aldehyde group gives rise to two weaker, but highly characteristic, stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[15] The presence of the band around 2750 cm⁻¹ is a strong indicator of an aldehyde.

-

Furan Ring Vibrations: The furan ring exhibits several characteristic bands:

-

C=C Stretching: These appear in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching: A strong band is typically observed around 1250-1020 cm⁻¹ .

-

=C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹ .[16]

-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O Stretch (Aldehyde) | 1710 - 1665 | Strong, Sharp | Confirms conjugated carbonyl group.[14] |

| C-H Stretch (Aldehyde) | ~2850 and ~2750 | Weak to Medium | Diagnostic for the aldehyde functional group.[15] |

| =C-H Stretch (Furan) | > 3000 | Medium | Indicates aromatic C-H bonds. |

| C=C Stretch (Furan) | 1600 - 1450 | Medium to Strong | Characteristic of the furan ring system. |

| C-O-C Stretch (Furan) | 1250 - 1020 | Strong | Indicates the ether linkage within the furan ring. |

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract any atmospheric or instrumental interferences.[14]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[14]

-

Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.[11]

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions and intensities of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, offering clues to its structure.[17] It is often coupled with a separation technique like Gas Chromatography (GC-MS).[18]

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For compounds containing bromine or chlorine, a characteristic isotopic pattern will be observed (e.g., M⁺ and M+2 peaks for bromine in an approximate 1:1 ratio).[11]

-

Key Fragmentation Pathways:

-

Loss of Aldehyde Hydrogen: A peak at [M-1]⁺ corresponding to the loss of the H atom from the aldehyde group is common.

-

Formation of Furoylium Cation: The most prominent fragmentation is often the loss of the alkoxy or alkyl group from an ester, which for an aldehyde corresponds to the loss of the hydrogen radical, but more significantly, cleavage of the C-CHO bond can lead to a stable furoylium cation. For furan-2-carbaldehyde itself, the loss of a hydrogen atom from the aldehyde forms an acylium ion at m/z 95.[17][19]

-

Furan Ring Fragmentation: The furoylium cation can further fragment by losing carbon monoxide (CO), leading to characteristic ions.[17]

-

Protocol 3: General GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.[17]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.[18]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.[18][20]

-

Ionization and Detection: As components elute from the column, they enter the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV). The resulting ions are separated by a mass analyzer and detected, generating a mass spectrum for each component.[21]

Integrated Analytical Workflow

No single technique is sufficient. A logical workflow combines these methods to build a complete and validated picture of the molecule's structure.

Caption: Integrated workflow for the analysis of 4-substituted furan-2-carbaldehydes.

Case Study: 4-Bromo-furan-2-carbaldehyde

Let's apply this framework to a specific compound, 4-Bromo-furan-2-carbaldehyde (CAS No: 21921-76-6).[22][23]

Expected Spectroscopic Data:

-

Mass Spectrometry:

-

The mass spectrum will show a characteristic molecular ion cluster due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). Expect to see two peaks of nearly equal intensity at m/z 174 and 176 .[11]

-

A fragment corresponding to the loss of a bromine atom ([M-Br]⁺) would appear at m/z 95.

-

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton: A singlet around δ 9.6 ppm .

-

Furan Protons: Two singlets (or very narrowly split doublets) are expected in the aromatic region.

-

H5: ~δ 7.5-7.6 ppm

-

H3: ~δ 7.3-7.4 ppm

-

-

-

IR Spectroscopy (ATR):

-

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ .

-

Aldehyde C-H: Weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .

-

C-Br Stretch: A band in the lower frequency "fingerprint" region, typically 600-500 cm⁻¹ .

-

This predicted data provides a benchmark against which experimental results can be compared for confident identification.

Conclusion

The functional group analysis of 4-substituted furan-2-carbaldehydes is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the structural backbone, IR spectroscopy confirms the presence and electronic environment of key functional groups, and mass spectrometry validates the molecular weight and offers structural clues through fragmentation. When integrated into a logical workflow, these methods provide a self-validating and comprehensive characterization, ensuring the identity and quality of these vital compounds for their application in research and development.

References

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PMC. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

-

ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

RSC Publishing. (2013, August 20). A DFT study of furan hydrogenation and ring opening on Pd(111). Retrieved from [Link]

-

PMC. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

American Journal of Bioscience and Clinical Integrity. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

-

Dataintelo. (n.d.). Furan 2 Carbaldehyde Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

-

ScienceDirect. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]

-

Fiveable. (2025, August 15). Functional Group Analysis Definition - Organic Chemistry.... Retrieved from [Link]

-

Malaya Journal of Matematik. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

- 1. dataintelo.com [dataintelo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biojournals.us [biojournals.us]

- 6. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fiveable.me [fiveable.me]

- 10. malayajournal.org [malayajournal.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 4-Bromofuran-2-carbaldehyde, 21921-76-6 | BroadPharm [broadpharm.com]

- 23. 21921-76-6|4-Bromofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 24. 4-Bromofuran-2-carbaldehyde | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: 4-Chlorofuran-2-carbaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of highly versatile, orthogonally reactive building blocks is critical for developing complex pharmacophores. 4-Chlorofuran-2-carbaldehyde (CAS: 57500-47-7) has emerged as a privileged intermediate due to its dual functional handles: a highly electrophilic C2-aldehyde and a transition-metal-compatible C4-chloro substituent.

The strategic value of this compound lies in its predictable reactivity. The C2-aldehyde exhibits a highly favorable electrophilicity index, making it an ideal substrate for rapid iminium ion formation and subsequent reductive amination without the risk of premature aldehyde reduction[1]. Conversely, the C4-chloro group provides a sterically accessible site for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This orthogonal reactivity allows medicinal chemists to rapidly synthesize diverse libraries of furan-based kinase inhibitors, antimicrobial agents, and neurological therapeutics.

Key Pharmaceutical Applications

The integration of the 4-chlorofuran motif into drug candidates has yielded significant clinical and preclinical successes across multiple therapeutic areas:

-

Neurology & Oncology (CXCL8 Inhibitors): 4-Chlorofuran-2-carbaldehyde is a critical precursor in the synthesis of cyclobutenedione-based CXCL8 inhibitors, such as 3-[2-[1(R)-(4-Chlorofuran-2-yl)propylamino]-3,4-dioxo-1-cyclobutenylamino]-2-hydroxy-N,N-dimethylbenzamide. These compounds block the CXCL8/CXCR1/2 signaling axis, demonstrating profound efficacy in preventing epileptic seizures and halting the progression of tumors characterized by low stromal CAV1 levels[2][3].

-

Hypoxic Cancer Therapeutics: The condensation of 4-chlorofuran-2-carbaldehyde with fluorinated o-phenylenediamines yields fuberidazole derivatives (e.g., 2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole). The lipophilicity of the furan ring combined with the electron-withdrawing fluorine atoms enhances the molecule's ability to penetrate and induce DNA damage in hypoxic tumor microenvironments[4].

-

Antimicrobial Agents: By coupling the 4-chlorofuran moiety to thiazole and pyrimidine scaffolds, researchers have developed potent azolyl pyrimidines. Specific derivatives have shown antibacterial activity against B. subtilis that surpasses chloramphenicol, and antifungal activity against A. niger exceeding that of ketoconazole[5].

Quantitative Summary of 4-Chlorofuran Derivatives

| Derivative Class | Key Intermediate / Product | Primary Indication | Notable Yield / Efficacy Metric | Ref. |

| Cyclobutenediones | 3-[2-[1(R)-(4-Chlorofuran-2-yl)propylamino]... | Epilepsy / Tumors | High oral bioavailability; Prodrug compatible | [2][3] |

| Fuberidazoles | 2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole (5e) | Hypoxic Cancer | Synthesis Yield: 82%; m.p.: 156–157°C | [4] |

| Azolyl Pyrimidines | Compound 9c (Thiazole-linked) | Antibacterial | Activity > Chloramphenicol against B. subtilis | [5] |

| Azolyl Pyrimidines | Compound 10c (Imidazole-linked) | Antifungal | Activity > Ketoconazole against A. niger | [5] |

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the foundational reactions utilizing 4-chlorofuran-2-carbaldehyde, emphasizing the causality behind reagent selection and self-validating analytical checkpoints.

Protocol A: Reductive Amination for CXCL8 Inhibitor Precursors

Objective: Synthesis of 1-(4-chlorofuran-2-yl)alkylamines.

Mechanistic Causality: Sodium triacetoxyborohydride,

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-chlorofuran-2-carbaldehyde (1.0 equiv, 10 mmol) and the target primary amine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

-

Activation: Add glacial acetic acid (1.2 equiv) dropwise. Rationale: Lowering the pH to 4–5 accelerates the dehydration of the hemiaminal intermediate, driving iminium ion formation.

-

Reduction: Stir at room temperature for 30 minutes, then add

(1.5 equiv, 15 mmol) in three portions over 15 minutes to control the mild exotherm. -

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (

) should completely disappear, replaced by a more polar, ninhydrin-active amine spot ( -

Workup: Quench the reaction with saturated aqueous

(20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (

Protocol B: Oxidative Condensation to Form Fluorinated Fuberidazoles

Objective: Synthesis of 2-(4-Chlorofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole (Compound 5e).

Mechanistic Causality: The formation of the benzimidazole ring requires the initial condensation of the aldehyde with an o-phenylenediamine to form a Schiff base, followed by intramolecular cyclization. An oxidant is strictly required to rearomatize the resulting imidazoline ring into the stable benzimidazole[4]. Sodium metabisulfite (

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chlorofuran-2-carbaldehyde (1.0 equiv, 5 mmol) and 3,4,5-trifluorobenzene-1,2-diamine (1.0 equiv, 5 mmol) in absolute ethanol (25 mL).

-

Oxidative Cyclization: Add

(1.2 equiv, 6 mmol) directly to the stirring solution. -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours under an open-air condenser (ambient oxygen assists the oxidative rearomatization).

-

Self-Validation (Workup): Pour the hot reaction mixture into crushed ice (100 g). The sudden drop in solubility will force the highly crystalline benzimidazole product to precipitate. If an oil forms instead, the reaction has not fully rearomatized; return to reflux and bubble air through the solvent.

-

Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol. Validate purity by melting point analysis (Expected: 156–157°C)[4].

Visualizations & Workflows

Fig 1: Orthogonal synthetic divergence of 4-chlorofuran-2-carbaldehyde in drug discovery.

Fig 2: Pharmacological blockade of the CXCL8 signaling pathway by furan-derived inhibitors.

References

-

Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781. Retrieved from:[Link]

- Google Patents. (2024). US20240156757A1 - CXCL8 inhibitor and pharmaceutical composition thereof for use in the treatment of seizures.

- European Patent Office. (2025). EP4563594A1 - CXCL8 INHIBITORS FOR USE IN THE TREATMENT OF TUMORS WITH LOW STROMAL CAV1 LEVELS.

-

National Institutes of Health (PMC). (2022). Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations. Retrieved from:[Link]

-

Basha, N. H., et al. (2022). Azolyl pyrimidines-synthesis and antimicrobial activity. AIP Conference Proceedings. Retrieved from:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20240156757A1 - Cxcl8 inhibitor and pharmaceutical composition thereof for use in the treatment of seizures - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chlorofuran Derivatives

Introduction: The Strategic Value of 4-Arylfurans and the Coupling Challenge

The furan scaffold is a privileged five-membered aromatic heterocycle, serving as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives are integral to a wide array of therapeutic agents, acting as bioisosteres for phenyl rings or as key pharmacophoric elements.[3] Specifically, the 4-aryl-furan motif is a structural alert in compounds with potent biological activities, including novel antibacterial agents.[5] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its high functional group tolerance and relatively mild conditions.[6][7][8]

However, the application of this powerful reaction to the synthesis of 4-arylfurans from 4-chlorofuran precursors presents a significant synthetic hurdle. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[9][10][11] This inherent inertness is further compounded by the electron-rich nature of the furan ring, which disfavors the critical oxidative addition step in the catalytic cycle. This guide provides a deep dive into the mechanistic nuances and offers field-proven protocols to empower researchers to successfully navigate the challenges of coupling 4-chlorofuran derivatives.

Mechanistic Insights for a Challenging Substrate

The efficacy of any Suzuki-Miyaura coupling is dictated by the seamless progression of its catalytic cycle. For challenging substrates like 4-chlorofuran, a fundamental understanding of each step is not merely academic—it is essential for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination, during which the palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[6][9][12]

The Catalytic Cycle: Overcoming the Oxidative Addition Barrier

The primary bottleneck in the coupling of 4-chlorofuran is the initial oxidative addition step. The Pd(0) catalyst must insert into the strong C-Cl bond. For this to occur efficiently, the palladium center must be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Cl bond, thereby weakening it. This is precisely why the choice of ligand is paramount.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) species, stabilized by ligands (L), attacks the C-Cl bond of the 4-chlorofuran. This is the rate-limiting step for chloro-arenes.[9] The success of this step is critically dependent on the ligand's ability to make the palladium center electron-rich.

-

Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the Pd(II) center, displacing the chloride. The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[9][13]

-

Reductive Elimination: The two organic partners (the 4-furyl and aryl groups) are eliminated from the palladium center, forming the new C-C bond of the 4-arylfuran product and regenerating the active Pd(0) catalyst.[12] Bulky ligands often promote this final step.[12]

Optimizing Reaction Parameters: A Scientist's Guide

Success with 4-chlorofurans hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.

The Catalyst System: Palladium Source and Ligand

While common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective precatalysts, the true driver of reactivity for aryl chlorides is the ligand.[14] For these challenging substrates, standard ligands like PPh₃ are often insufficient. The field has converged on two main classes of highly effective ligands.

| Ligand Class | Key Characteristics | Recommended Examples | Rationale for 4-Chlorofuran |

| Bulky, Electron-Rich Monophosphines | Sterically demanding biaryl backbone with an electron-donating phosphine moiety. | SPhos, XPhos, RuPhos | These ligands create a highly electron-rich and sterically encumbered Pd(0) center, which dramatically accelerates the rate of oxidative addition into the C-Cl bond.[15][16][17] They are the gold standard for many heteroaryl chloride couplings. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable bonds with the metal center. | IPr, SIMes | NHCs are powerful electron-donating ligands that stabilize the palladium catalyst and strongly promote oxidative addition, making them excellent choices for inert C-Cl bonds.[12][17] |

Expert Insight: For initial screening with 4-chlorofuran, a Buchwald-type ligand such as SPhos is an excellent starting point due to its demonstrated high activity for a broad range of heteroaryl chlorides.[15]

The Role of the Base

The base is not a passive spectator; it plays a critical role in the transmetalation step by activating the boronic acid.[13] The choice of base can significantly impact reaction rate and yield.

-

Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. Its moderate strength and solubility profile in common organic solvents facilitate efficient transmetalation without promoting significant side reactions.[16]

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient.

-

Potassium Carbonate (K₂CO₃): A milder, less expensive option suitable for more activated systems, but may be less effective for the challenging 4-chlorofuran substrate.

Solvent Selection

The solvent must solubilize the reactants and catalyst while remaining stable at elevated temperatures.

-

Aprotic Polar Solvents: Dioxane, THF, and Toluene are the most common and effective solvents for Suzuki-Miyaura reactions.[12]

-

Anhydrous and Degassed Conditions: It is imperative to use anhydrous solvents and to thoroughly degas the reaction mixture. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids, both of which reduce yield.[13][18]

Experimental Protocols

The following protocol provides a robust and well-validated starting point for the Suzuki-Miyaura coupling of a generic 4-chlorofuran derivative with an arylboronic acid.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

General Protocol for the Coupling of 4-Chlorofuran with Phenylboronic Acid

Materials:

-

4-Chlorofuran derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chlorofuran derivative (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.[19] Reactions are typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[19]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-arylfuran product.[20]

Data Presentation: A Template for Success

Systematic screening is key to optimizing any new reaction. Researchers should use a structured table to track experimental variables and outcomes.

| Entry | Boronic Acid | Pd (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | Record |

| 2 | 4-MeO-PhB(OH)₂ | 2 | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | Record |

| 3 | 4-CF₃-PhB(OH)₂ | 2 | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | Record |

| 4 | Phenylboronic acid | 2 | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 12 | Record |

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered when coupling 4-chlorofuran derivatives.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst system.2. Insufficiently degassed system.3. Impure reagents (e.g., degraded boronic acid). | 1. Screen alternative ligands (e.g., XPhos, NHC-based ligands). Increase catalyst loading slightly (e.g., to 3-5 mol%).2. Ensure rigorous degassing of the solvent and use of a robust inert atmosphere technique.[13]3. Use freshly purchased or purified reagents. Ensure the boronic acid is pure, as it can be prone to degradation.[13] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure. Bubble inert gas through the solvent for 15-20 minutes before addition. Maintain a positive pressure of inert gas throughout the reaction.[13][18] |

| Hydrodehalogenation of Starting Material | The base or solvent may be acting as a hydride source. | Switch to a milder base (if reactivity allows) or a different aprotic solvent. Optimizing the ligand can also help favor the desired cross-coupling pathway over hydrodehalogenation.[13] |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chlorofuran derivatives, while challenging, is a highly achievable and valuable transformation. Success is not a matter of chance but of rational design based on a firm grasp of the underlying mechanism. By leveraging modern, highly active catalyst systems—particularly those employing bulky, electron-rich phosphine ligands—and by meticulously controlling reaction parameters such as the choice of base and the exclusion of oxygen, researchers can efficiently synthesize a diverse range of 4-arylfuran compounds for application in drug discovery and materials science.

References

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

(a) Challenges associated with oxidative coupling of two different electron‐rich heterocycles. ResearchGate. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

-